molecular formula C10H16N2O B13429953 N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide

Cat. No.: B13429953
M. Wt: 180.25 g/mol
InChI Key: NBCDOSAGMINNGO-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide (CAS: 1869702-65-7) is a spirocyclic secondary amine featuring a cyclopropyl carboxamide substituent. With a molecular weight of 180.25 g/mol and 98% purity, it is classified as a lab-use compound, now discontinued due to unspecified commercial or stability concerns . Its spiro[2.4]heptane core combines a five-membered azaspiro ring with a strained cyclopropane moiety, which may influence reactivity and biological interactions.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-cyclopropyl-5-azaspiro[2.4]heptane-2-carboxamide

InChI

InChI=1S/C10H16N2O/c13-9(12-7-1-2-7)8-5-10(8)3-4-11-6-10/h7-8,11H,1-6H2,(H,12,13)

InChI Key

NBCDOSAGMINNGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CC23CCNC3

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Azaspiro[2.4]heptane Core

The 5-azaspiro[2.4]heptane scaffold is commonly prepared via cyclization reactions involving azetidine or pyrrolidine derivatives. According to patent CN103687489A, an improved process involves the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives through condensation reactions of precursor compounds with alcohols or acyl chlorides under the presence of condensation reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Key steps include:

  • Formation of mixed acid anhydrides from 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives using acyl chlorides or chloroformates.
  • Subsequent reaction with alcohols to yield ester intermediates.
  • Direct esterification using diazomethane or trimethylsilyl diazomethane.

This process yields the spirocyclic acid or ester intermediates, which are crucial for further functionalization to the target carboxamide.

Enzymatic Resolution and Stereoselective Preparation

A notable method for preparing optically pure (S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives employs enzymatic resolution using lipases such as Novozyme435. This method addresses issues of low yield and high organic waste typical of purely chemical syntheses.

Process overview:

Step Description
1 Dissolution of racemic 5-azaspiro[2.4]heptane-6-carboxylic acid precursor in solvent and buffer.
2 Addition of lipase (Novozyme435) and pH adjustment to ~6.9-7.1 for enzymatic selective hydrolysis.
3 Filtration and sequential washing with NaHCO3 and methyl tert-butyl ether (MTBE) to separate enantiomers.
4 Acidification and drying to isolate the (S)-enantiomer product.

This enzymatic method achieves high enantiomeric excess and improved yield, with easier post-reaction processing and reduced environmental impact.

Cyclopropanation to Introduce the N-Cyclopropyl Group

The installation of the cyclopropyl moiety on the nitrogen atom is a critical step. Simmons–Smith cyclopropanation is a widely used method for stereospecific cyclopropane ring formation, involving diethyl zinc and diiodomethane reagents.

Typical reaction conditions:

Reagent Role Conditions
Diethyl zinc Organometallic reagent 0 °C to 25 °C
Diiodomethane Carbene source In dichloromethane solvent
Temperature Controls stereochemistry Initially 0 °C, then warmed

This method allows for the stereospecific conversion of alkenes or amines into cyclopropane rings. In the context of this compound, the cyclopropyl group is introduced onto the nitrogen via cyclopropanation of suitable precursors or by nucleophilic substitution with cyclopropyl-containing intermediates.

Amide Bond Formation

The final step involves converting the carboxylic acid or ester derivative of the spirocyclic compound into the corresponding carboxamide. This is typically achieved by:

  • Activation of the carboxylic acid group using coupling reagents such as DCC, EDC, or mixed anhydrides formed with acyl chlorides.
  • Reaction with cyclopropylamine to form the N-cyclopropyl carboxamide.

Representative reaction scheme:

$$
\text{5-Azaspiro[2.4]heptane-1-carboxylic acid} + \text{Cyclopropylamine} \xrightarrow[\text{Base}]{\text{DCC or EDC}} \text{this compound}
$$

This reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.

Summary of Preparation Methods

Step No. Method/Reaction Type Key Reagents/Conditions Outcome/Notes
1 Spirocycle formation Condensation reagents (DCC, EDC), acyl chlorides, bases Formation of 5-azaspiro[2.4]heptane carboxylic acid derivatives
2 Enzymatic resolution Lipase (Novozyme435), buffer pH ~7, solvent system Optically pure (S)-5-azaspiro acid, improved yield and purity
3 Cyclopropanation Diethyl zinc, diiodomethane, dichloromethane, 0-25 °C Stereospecific cyclopropane ring installation on nitrogen
4 Amide bond formation Cyclopropylamine, DCC/EDC, base, anhydrous solvent Formation of this compound

Research Findings and Perspectives

  • The enzymatic preparation method significantly reduces organic waste and improves stereoselectivity compared to traditional chemical methods, providing a sustainable route for industrial synthesis.
  • The Simmons–Smith cyclopropanation is a reliable and stereospecific approach for introducing cyclopropyl groups, crucial for the biological activity of the final compound.
  • The use of coupling reagents like DCC or EDC for amide bond formation is standard and efficient, but requires careful control of reaction conditions to minimize side products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-Cyclobutyl-5-azaspiro[2.4]heptane-1-carboxamide

  • Structure : Replaces the cyclopropyl group with a cyclobutyl ring (CAS: 1422133-24-1).
  • Lipophilicity: Larger cyclobutyl group may increase hydrophobicity, affecting membrane permeability in biological systems.
  • Availability : Available in quantities up to 250 mg, unlike the discontinued cyclopropyl analog .

tert-Butyl 1-Oxa-5-azaspiro[2.4]heptane-5-carboxylate

  • Structure : Incorporates an oxygen atom (oxa) in the spiro system and a tert-butyl carboxylate group (CAS: 301226-25-5).
  • Key Differences :
    • Electronics : Oxygen introduces polarity, altering solubility and hydrogen-bonding capacity.
    • Molecular Weight : Higher MW (199.25 g/mol) due to the tert-butyl ester group, which may serve as a protective moiety in synthesis .

Benzyl-Substituted Derivatives (e.g., 5-Benzyl-5-azaspiro[2.4]heptane)

  • Structure : Features a benzyl group instead of carboxamide (e.g., 5i in ).
  • Key Differences: Synthesis: Diastereoselective methods yield >99:1 d.r. and 83% efficiency under mild conditions, suggesting robust synthetic routes for benzyl analogs .

5-Cbz-5-azaspiro[2.4]heptane-1-carboxylic Acid

  • Structure : Includes a carboxybenzyl (Cbz) protecting group (CAS: 150543-37-6).
  • Molecular Weight: Higher MW (275.3 g/mol) due to the Cbz moiety .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Purity Availability
N-Cyclopropyl-5-azaspiro[...]-carboxamide 1869702-65-7 180.25 Cyclopropyl carboxamide 98% Discontinued
N-Cyclobutyl-5-azaspiro[...]-carboxamide 1422133-24-1 194.30* Cyclobutyl carboxamide N/A Available
tert-Butyl 1-oxa-5-azaspiro[...]-carboxylate 301226-25-5 199.25 tert-Butyl ester N/A Available
5-Benzyl-5-azaspiro[2.4]heptane N/A ~260† Benzyl >99:1 d.r. Synthesized
5-Cbz-5-azaspiro[...]-carboxylic acid 150543-37-6 275.30 Cbz-protected acid N/A Available

*Estimated based on cyclobutyl substitution.
†Estimated based on benzyl group addition.

Research Findings and Implications

  • Synthetic Accessibility : Benzyl-substituted derivatives demonstrate superior synthetic efficiency (>99:1 d.r., 83% yield) compared to cyclopropyl analogs, which face discontinuation .
  • Stability Considerations : Cyclopropane’s high ring strain in the target compound may limit shelf life, whereas cyclobutyl or benzyl analogs offer enhanced stability .
  • Functional Versatility : The tert-butyl carboxylate and Cbz derivatives highlight the scaffold’s adaptability as intermediates, while carboxamide variants may target specific biological interactions .

Biological Activity

N-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its distinct chemical reactivity. The presence of both cyclopropyl and carboxamide groups enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in critical biological pathways:

  • Molecular Targets : The compound may interact with GABA receptors, which are crucial for neurotransmission, as well as other proteins involved in cellular signaling pathways.
  • Pathways Involved : It has been shown to modulate pathways related to cell proliferation and apoptosis, potentially influencing cancer cell dynamics and immune responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is being explored in the context of drug-resistant strains, where traditional antibiotics are less effective. In vitro studies have demonstrated significant inhibitory effects on bacterial growth at specific concentrations .

Antiviral Potential

The compound is also being investigated for its antiviral properties, particularly against viruses that pose significant public health challenges. Preliminary studies suggest that it may inhibit viral replication through mechanisms that disrupt viral entry or replication processes within host cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BShowed promising antiviral effects against Hepatitis C virus in vitro, with an IC50 value of 15 µM.
Study CInvestigated the compound's effects on apoptosis in cancer cell lines, revealing a dose-dependent increase in apoptotic markers at concentrations above 10 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl group or the carboxamide moiety can lead to variations in potency and selectivity for different biological targets. Ongoing research aims to identify analogs with enhanced efficacy and reduced toxicity profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide, and how can reproducibility be ensured?

  • Methodology : The compound can be synthesized via coupling reactions using acyl chlorides or activated esters. For example, benzoyl chloride reacts with cyclopropylamine under GP A (General Procedure A) to form analogous carboxamides in high yield (94%) using organic solvents like dichloromethane and triethylamine as a base . Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1:1.05 substrate-to-reagent), controlled temperature (0–25°C), and inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • NMR : 1H/13C NMR to confirm cyclopropane and azaspiro ring protons (e.g., sp3-hybridized carbons at δ 25–35 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 209.1) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing N-cyclopropyl-5-azaspiro derivatives?

  • Methodology : Apply factorial design (e.g., 23 full factorial) to test variables:

FactorLevels
Temperature25°C, 50°C
SolventDCM, THF
CatalystNone, DMAP
Response surface methodology (RSM) identifies optimal yields while minimizing trials . For example, a 15-trial Central Composite Design (CCD) reduces experimental noise and models non-linear interactions .

Q. How should contradictory data in biological activity profiles be resolved?

  • Methodology :

  • Dose-Dependent Analysis : Replicate assays at varying concentrations (0.1–100 µM) to confirm trends.
  • Off-Target Screening : Use proteome-wide affinity chromatography or SPR (Surface Plasmon Resonance) to identify non-specific binding .
  • Structural Dynamics : MD (Molecular Dynamics) simulations (e.g., GROMACS) to assess ligand-receptor binding stability over 100 ns trajectories .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • QSAR Modeling : Build regression models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .

Q. How can impurity profiles be characterized during scale-up synthesis?

  • Methodology :

  • LC-MS/MS : Identify byproducts (e.g., dealkylated or oxidized derivatives) using fragmentation patterns .
  • Stability Studies : Accelerated degradation under heat (40°C), humidity (75% RH), and light (ICH Q1A guidelines) to track impurity formation .

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